molecular formula C9H10LiNO4 B2573336 Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate CAS No. 2490418-62-5

Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate

Cat. No.: B2573336
CAS No.: 2490418-62-5
M. Wt: 203.12
InChI Key: ZPYGVSCPXAIDKJ-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate typically involves the reaction of 2-(3,4-dimethoxypyridin-2-yl)acetic acid with a lithium base such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a precursor in the synthesis of more complex organic molecules.
  • Employed in studies involving lithium salts and their reactivity.

Biology:

  • Investigated for its potential biological activity due to the presence of the pyridine ring, which is a common pharmacophore in many bioactive compounds.

Medicine:

  • Potential applications in drug development, particularly in the design of new therapeutic agents targeting neurological pathways.

Industry:

Mechanism of Action

The mechanism of action of Lithium;2-(3,4-dimethoxypyridin-2-yl)acetate is not well-documented. it is likely to interact with molecular targets similar to other lithium salts, such as enzymes and receptors involved in neurological pathways. The presence of the pyridine ring may also allow it to interact with nucleic acids and proteins, influencing their function .

Comparison with Similar Compounds

  • Lithium;2-(3,4-dihydroxypyridin-2-yl)acetate
  • Lithium;2-(3,4-diaminopyridin-2-yl)acetate
  • Lithium;2-(3,4-dithiopyridin-2-yl)acetate

Uniqueness:

Properties

IUPAC Name

lithium;2-(3,4-dimethoxypyridin-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4.Li/c1-13-7-3-4-10-6(5-8(11)12)9(7)14-2;/h3-4H,5H2,1-2H3,(H,11,12);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPYGVSCPXAIDKJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=C(C(=NC=C1)CC(=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10LiNO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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